molecular formula C4H8ClN3O B1429964 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 1423028-09-4

1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1429964
CAS No.: 1423028-09-4
M. Wt: 149.58 g/mol
InChI Key: DDQSPXBBCLKUEA-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards associated with “1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride” are not detailed in the available resources .

Future Directions

The future directions for the research and development of 1,2,4-oxadiazoles, including “1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride”, could involve further exploration of their anti-infective properties and potential applications in the treatment of various infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of aryl hydrazides with nitrile oxides, leading to the formation of the oxadiazole ring . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like esterification, hydrazinolysis, and cyclization, followed by purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1,2,4-oxadiazole-5-carboxylic acid and 1,2,4-oxadiazole-3-thiol, share some biological activities and applications.

    Amine Hydrochlorides: Other amine hydrochlorides, like ethylamine hydrochloride and methylamine hydrochloride, have different chemical properties and uses.

Uniqueness: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is unique due to its specific combination of the oxadiazole ring and amine group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit succinate dehydrogenase and its potential as a nematicide highlight its unique applications in both medicine and agriculture.

Properties

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3(5)4-6-2-8-7-4;/h2-3H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQSPXBBCLKUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 3
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride

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